

Spectroscopic Analysis of Chlorendic Anhydride: A Comparative Guide

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Compound of Interest

Compound Name: Chlorendic anhydride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **chlorendic anhydride** against two common alternatives, phthalic anhydride and tetrabromophthalic anhydride. The data presented, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are essential for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **chlorendic anhydride** and its alternatives.

Infrared (IR) Spectroscopy

Compound	Key IR Absorption Peaks (cm ⁻¹)
Chlorendic Anhydride	1850-1800 (s, C=O stretch, symmetric), 1790-1740 (s, C=O stretch, asymmetric), ~1230 (s, C-O-C stretch), ~930 (m), ~750 (m)
Phthalic Anhydride	1858 (s, C=O stretch, symmetric), 1779 (s, C=O stretch, asymmetric), 1287 (s, C-O-C stretch), 910 (m), 720 (s, aromatic C-H bend)[1]
Tetrabromophthalic Anhydride	~1840 (s, C=O stretch, symmetric), ~1770 (s, C=O stretch, asymmetric), ~1200 (s, C-O-C stretch), ~800 (m), ~700 (m)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

Compound	Chemical Shift (δ, ppm)	Multiplicity
Chlorendic Anhydride	~4.0	s
Phthalic Anhydride	8.03[2], 7.95	m
Tetrabromophthalic Anhydride	No proton signals	-

¹³C NMR

Compound	Chemical Shift (δ, ppm)
Chlorendic Anhydride	~165 (C=O), ~135 (C=C), ~90 (CCl ₂), ~80 (CCl), ~50 (CH)
Phthalic Anhydride	162.5 (C=O), 136.5 (Ar-C), 131.0 (Ar-C), 125.0 (Ar-CH)
Tetrabromophthalic Anhydride	~160 (C=O), ~130 (Ar-C-Br), ~120 (Ar-C)

Mass Spectrometry (MS)

Compound	Key Mass-to-Charge Ratios (m/z) and Relative Intensities
Chlorendic Anhydride	370 (M ⁺), 335, 270, 235, 165[3]
Phthalic Anhydride	148 (M ⁺), 104, 76, 50
Tetrabromophthalic Anhydride	464 (M ⁺), 384, 304, 148[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Sample - KBr Pellet Method)

- A small amount of the solid sample (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- A portion of the resulting powder is transferred to a pellet press.
- A vacuum is applied to the press to remove entrapped air, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent pellet.
- The KBr pellet is then mounted in a sample holder for analysis.

Instrumentation and Data Acquisition

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

- A background spectrum of the empty sample compartment is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (Solution NMR)

- Approximately 10-20 mg of the solid sample is accurately weighed and dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- The sample is gently agitated to ensure complete dissolution.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Instrumentation and Data Acquisition

- Instrument: NMR Spectrometer (e.g., 400 MHz or 500 MHz)
- Nuclei Observed: ^1H and ^{13}C
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment
 - Spectral Width: Typically 0-12 ppm
 - Number of Scans: 8-16
 - Relaxation Delay: 1-2 seconds
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled pulse sequence
 - Spectral Width: Typically 0-220 ppm
 - Number of Scans: 1024 or more, depending on sample concentration

- Relaxation Delay: 2-5 seconds

Mass Spectrometry

Sample Introduction and Ionization (Direct Analysis in Real Time - DART)

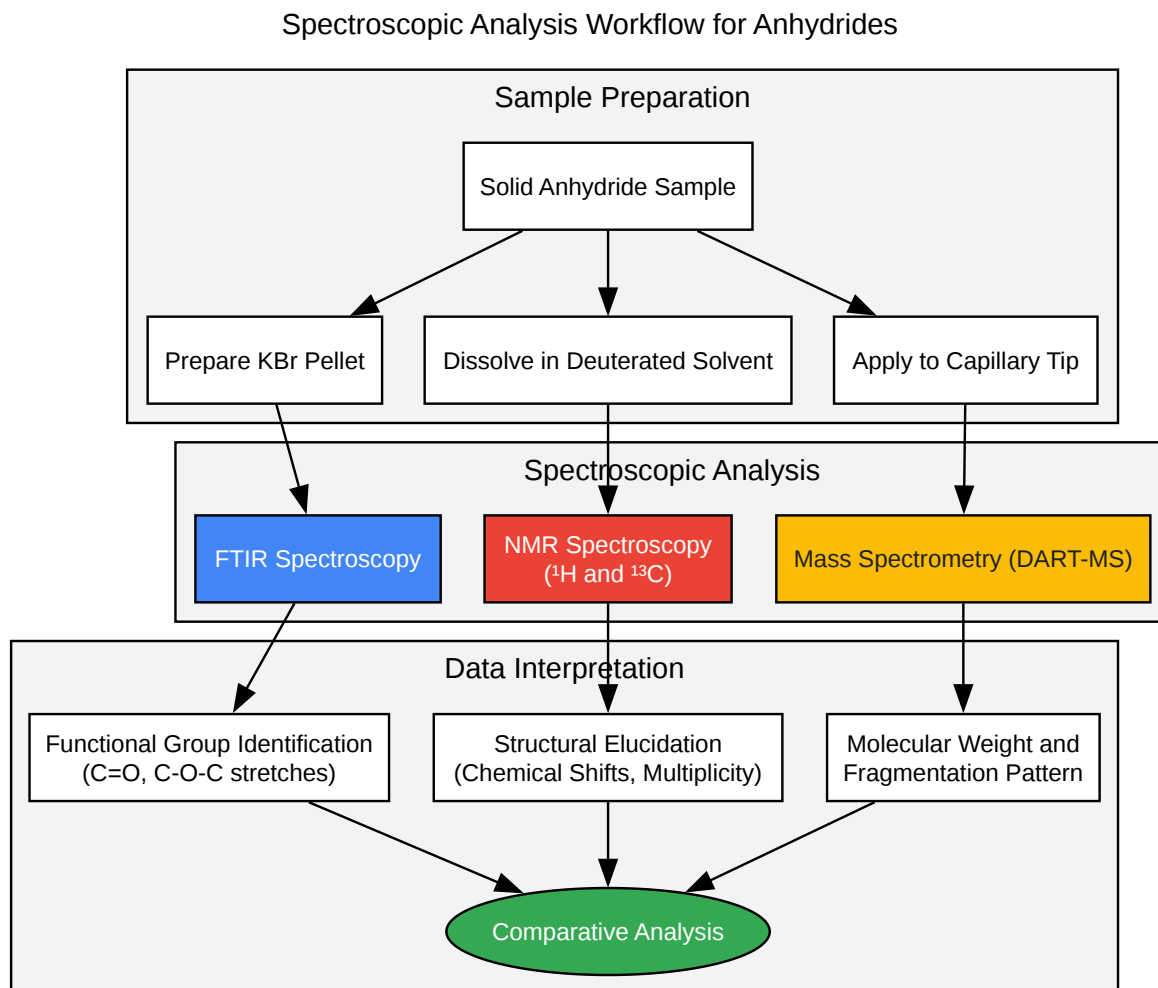
- A small amount of the solid sample is applied to the tip of a sealed glass capillary.
- The capillary is positioned in the gap between the DART ion source and the mass spectrometer inlet.^[5]
- The DART source generates a stream of heated, metastable helium or nitrogen gas that desorbs and ionizes the sample.^[5]

Instrumentation and Data Acquisition

- Instrument: Time-of-Flight (TOF) Mass Spectrometer coupled with a DART ion source.
- Ionization Mode: Positive or negative ion mode, depending on the analyte.
- Mass Range: Typically m/z 50-1000.
- Gas Heater Temperature: Optimized for the specific analyte, typically in the range of 200-400 °C.
- Data is acquired in real-time as the sample is introduced.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **chlorendic anhydride** and its alternatives.



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Caption: Workflow for the spectroscopic analysis of anhydrides.

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- To cite this document: BenchChem. [Spectroscopic Analysis of Chlorendic Anhydride: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085838#spectroscopic-data-ir-nmr-mass-spec-for-chlorendic-anhydride]

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